![molecular formula C19H18ClF3N2O3 B2619383 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide CAS No. 1904220-02-5](/img/structure/B2619383.png)
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.81. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
The compound is structurally related to dapagliflozin, a well-known antidiabetic drug. Researchers have explored its potential as an antidiabetic agent by inhibiting sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. Investigating this compound’s efficacy in managing hyperglycemia and improving insulin sensitivity is an active area of research .
Cardiovascular Effects
Given its SGLT2 inhibitory activity, scientists have investigated whether this compound could have cardiovascular benefits beyond glycemic control. Studies suggest that SGLT2 inhibitors may reduce cardiovascular events, heart failure hospitalizations, and mortality in patients with type 2 diabetes. Further research is needed to understand the specific mechanisms involved and to explore potential cardioprotective effects .
Renal Protection
SGLT2 inhibitors have shown promise in protecting renal function. By reducing glucose reabsorption in the proximal tubules, these compounds may mitigate diabetic nephropathy and delay the progression of chronic kidney disease. Researchers are actively studying their impact on renal outcomes and exploring novel therapeutic strategies .
Cancer Research
The compound’s trifluoromethylphenyl moiety and pyridine core make it an interesting candidate for cancer research. Some studies have investigated its potential as an anticancer agent, particularly against specific cancer cell lines. However, more extensive preclinical and clinical investigations are necessary to validate its efficacy and safety in cancer therapy .
Neurological Disorders
The tetrahydrofuran-3-yl group suggests possible interactions with neurological targets. Researchers have explored its neuroprotective effects in animal models of neurodegenerative diseases. Investigations into its ability to modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival are ongoing .
Drug Delivery Systems
The compound’s unique structure and hydrophilic/hydrophobic balance make it an attractive candidate for drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery, especially in cases where sustained release or tissue-specific targeting is desired. Its compatibility with various formulations and biocompatibility are areas of interest .
ChemicalBook. (2024). 714269-57-5 | CAS数据库. Retrieved from here
Eigenschaften
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c20-16-9-13(10-25-18(16)28-15-6-8-27-11-15)17(26)24-7-5-12-1-3-14(4-2-12)19(21,22)23/h1-4,9-10,15H,5-8,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLBMJVFLCAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.